4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
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Overview
Description
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a brominated indene moiety linked to a diethylbutanamine chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves the following steps:
Bromination of Indene: The starting material, indene, undergoes bromination to form 2-bromo-2,3-dihydro-1H-indene.
Formation of Indenol: The brominated indene is then converted to 2-bromo-2,3-dihydro-1H-inden-1-ol through a hydrolysis reaction.
Etherification: The indenol is reacted with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage[][3].
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst.
Substitution: NaOH or KCN in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: De-brominated indene derivatives.
Substitution: Hydroxy or cyano derivatives.
Scientific Research Applications
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets. The brominated indene moiety can interact with various receptors or enzymes, modulating their activity. The diethylbutanamine chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,3-dihydro-1H-indene: Shares the brominated indene core but lacks the ether linkage and diethylbutanamine chain.
4-Bromo-1-indanone: Contains a brominated indene structure but with a ketone functional group instead of an ether linkage.
N,N-Diethylbutan-1-amine: Similar amine structure but without the brominated indene moiety.
Uniqueness
4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is unique due to its combination of a brominated indene moiety and a diethylbutanamine chain linked via an ether bond. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
89062-13-5 |
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Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-[(2-bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C17H26BrNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
CNSBSLYBGAQQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Br |
Origin of Product |
United States |
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